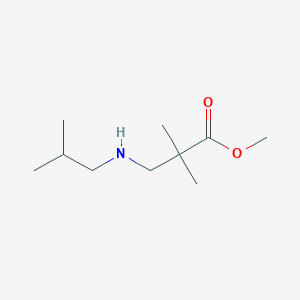

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate

Description

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate is a secondary amine ester characterized by a branched isobutylamino group attached to a 2,2-dimethylpropanoate backbone. This compound has been utilized in organic synthesis, particularly in the development of intermediates for pharmaceuticals or agrochemicals. However, commercial availability of this compound is currently discontinued, as noted in supplier catalogs . Its structural uniqueness lies in the combination of steric hindrance (from the dimethylpropanoate) and the secondary amine functionality, which may influence reactivity, solubility, and application scope.

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-(2-methylpropylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-8(2)6-11-7-10(3,4)9(12)13-5/h8,11H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAGVHYXCMTNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(isobutylamino)-2,2-dimethylpropanoate typically involves the esterification of 3-(isobutylamino)-2,2-dimethylpropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are critical to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents such as alkyl halides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: 3-(isobutylamino)-2,2-dimethylpropanoic acid.

Reduction: 3-(isobutylamino)-2,2-dimethylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(isobutylamino)-2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The isobutylamino group may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Key Findings :

- Thiophene-substituted derivatives (e.g., 17 ) exhibit higher yields (77%) compared to carbamoyl benzoate analogues (26%), likely due to favorable reaction kinetics in THF with N-hydroxythiophene-2-carboxamide .

- Bromination (as in 18 ) reduces yield (50%), possibly due to steric or electronic effects during synthesis .

- Methyl 3-(dimethylamino)-2-methylpropanoate lacks the isobutyl group, which may reduce steric bulk and alter solubility or reactivity.

Fluorophenylpropanoate Analogues

Fluorinated derivatives with structural similarity to the target compound include:

Key Findings :

- Similarity scores (0.88–0.91) indicate close structural alignment, though ester chain length (methyl vs. ethyl) and substituent position (phenyl vs. propanoate) differ .

Protective Group Variations

Compounds with protective groups on the propanoate backbone demonstrate divergent applications:

- Methyl 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanoate: A silyl-protected derivative (97% purity) used in hydroxyl group protection during multistep syntheses .

- Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Features bulky aryl groups, likely employed in catalysis or materials science due to its extended conjugation .

Key Differences :

Heterocyclic and Spirocyclic Analogues

- 3,4-Dihydroisoquinolones: Synthesized via rhodium-catalyzed reactions, highlighting the versatility of 2,2-dimethylpropanoate intermediates in forming nitrogen heterocycles .

Biological Activity

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of esters and features an isobutylamino group that may influence its biological activity. The chemical structure can be represented as follows:

Where correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity :

- Antioxidant Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

A study investigated the tyrosinase inhibitory activity of this compound using B16F10 melanoma cells. The results indicated that the compound significantly reduced tyrosinase activity when exposed to α-MSH (alpha-melanocyte-stimulating hormone), demonstrating its potential efficacy in treating hyperpigmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.